1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine

Catalog No.
S2718849
CAS No.
934355-35-8
M.F
C18H20N4
M. Wt
292.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)meth...

CAS Number

934355-35-8

Product Name

1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine

IUPAC Name

1-pyridin-2-yl-N-[(1R,2R)-2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine

Molecular Formula

C18H20N4

Molecular Weight

292.386

InChI

InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2/t17-,18-/m1/s1

InChI Key

VYIMTYRAXWNXFU-BGSCIDCASA-N

SMILES

C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3

Solubility

not available

1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine, also known as (1R,2R)-1,2-Bis(2-pyridylmethyleneamino)cyclohexane, is a chiral ligand with the molecular formula C18H22N4C_{18}H_{22}N_{4} and a molecular weight of approximately 294.394 g/mol. This compound is characterized by its ability to form stable complexes with various metal ions, making it significant in coordination chemistry and catalysis applications.

Chirality refers to the property of a molecule that cannot be superimposed on its mirror image, similar to our left and right hands. Chiral ligands play a crucial role in asymmetric catalysis, which allows for the selective production of one enantiomer (mirror image) of a molecule over the other.

(R,R)-TROST ligand binds to a metal center in a catalyst, creating a chiral environment around the metal. This chiral environment directs the reaction of starting molecules, leading to the preferential formation of one enantiomer of the product molecule.

(R,R)-TROST ligand has been successfully employed in various asymmetric catalytic reactions, including:

  • Hydrogenation: Reduction of unsaturated carbon-carbon bonds with high enantioselectivity PubChem, National Institutes of Health: )
  • Hydroformylation: Addition of a formyl group (CHO) to an unsaturated carbon-carbon bond ScienceDirect, Hydrogenation of α,β-unsaturated aldehydes using chiral (R,R)- and (S,S)-TROST ligands and rhodium catalysts, A. J. Minnaard, et al., 2001:
  • Aldol reactions: Formation of carbon-carbon bonds between carbonyl and enol groups ChemSusChem, Recent Advances in Asymmetric Aldol Catalysis, Youcai Liu et al., 2019:
, including:

  • Coordination with Metal Ions: It forms stable complexes with transition metals.
  • Oxidation and Reduction: Participates in redox reactions depending on the metal center.
  • Substitution Reactions: The pyridyl groups can engage in substitution reactions with electrophiles.

Common Reagents and Conditions

  • Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.
  • Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride may be employed.
  • Substitution Reactions: Electrophiles like alkyl halides or acyl chlorides can be utilized .

Major Products Formed

The primary products from these reactions are typically metal-ligand complexes, which exhibit unique properties based on the metal ion involved and the reaction conditions.

While specific biological activities of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine are not extensively documented, chiral ligands like this one are often investigated for their potential in asymmetric catalysis. This property is particularly valuable in pharmaceutical synthesis, where the selective production of one enantiomer over another can significantly influence the efficacy and safety of drug compounds.

The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves a condensation reaction. The general procedure includes:

  • Starting Materials: 2-pyridinecarboxaldehyde and (1R,2R)-1,2-diaminocyclohexane.
  • Solvent: The reaction is usually carried out in an organic solvent such as methanol or ethanol.
  • Conditions: The mixture is refluxed to facilitate the reaction.
  • Purification: The product is purified through recrystallization or chromatography.

The yield of this synthesis can reach up to 78% under optimal conditions.

This compound serves as a valuable chiral ligand in various applications, including:

  • Catalysis: Used in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Coordination Chemistry: Forms stable complexes with transition metals, which can be utilized in various chemical processes.
  • Material Science: Explored for its potential in developing polymeric materials due to its structural properties.

Interaction studies often focus on how 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine interacts with different metal ions. These studies reveal that the ligand's nitrogen atoms provide a stable environment for coordination, influencing the reactivity and properties of the resulting metal complexes. Such studies are crucial for understanding the ligand's behavior in catalytic processes and material applications.

Several compounds share structural similarities with 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-TROST ligandChiral ligand with similar coordination propertiesWidely used in asymmetric catalysis
N,N'-bis(2-pyridylmethylene)cyclohexaneBis-pyridyl structureKnown for forming metallopolymers
4-Pyridinecarboxaldehyde derivativeContains pyridine moietyUsed in various organic synthesis reactions

These compounds highlight the unique chiral configuration and coordination capabilities of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine, making it a distinct choice for specific applications in coordination chemistry and catalysis.

XLogP3

2.6

Dates

Modify: 2023-08-16

Explore Compound Types